1-Bromo-4,4,4-trifluorobutane

Catalog No.
S666532
CAS No.
406-81-5
M.F
C4H6BrF3
M. Wt
190.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4,4,4-trifluorobutane

CAS Number

406-81-5

Product Name

1-Bromo-4,4,4-trifluorobutane

IUPAC Name

4-bromo-1,1,1-trifluorobutane

Molecular Formula

C4H6BrF3

Molecular Weight

190.99 g/mol

InChI

InChI=1S/C4H6BrF3/c5-3-1-2-4(6,7)8/h1-3H2

InChI Key

DBCAQXHNJOFNGC-UHFFFAOYSA-N

SMILES

C(CC(F)(F)F)CBr

Canonical SMILES

C(CC(F)(F)F)CBr

1-Bromo-4,4,4-trifluorobutane is an organobromine compound with the molecular formula C4H6BrF3C_4H_6BrF_3 and a molecular weight of approximately 190.99 g/mol. It is characterized by the presence of a bromine atom and three fluorine atoms attached to a butane backbone, making it a unique member of the halogenated hydrocarbons. This compound is primarily utilized as a pharmaceutical intermediate and has applications in various chemical syntheses due to its reactivity and stability under recommended storage conditions .

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
  • Radical Reactions: The trifluoromethyl group can stabilize radical intermediates, making it useful in radical chemistry.

1-Bromo-4,4,4-trifluorobutane can be synthesized through various methods:

  • Direct Halogenation: The simplest method involves the halogenation of butane using bromine and a fluorinating agent under controlled conditions.
  • Nucleophilic Substitution Reactions: Starting from 1-bromo butane or other similar precursors, nucleophilic substitution can introduce the trifluoromethyl group.
  • Multistep Synthesis: More complex synthetic routes may involve multiple steps including the use of protecting groups and selective reactions to ensure the correct placement of functional groups .

1-Bromo-4,4,4-trifluorobutane shares similarities with several other halogenated compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMolecular WeightUnique Features
1-Bromo-3-fluorobutaneC4H8BrFC_4H_8BrF~179.02 g/molContains only one fluorine atom
1-Bromo-2-fluorobutaneC4H8BrFC_4H_8BrF~179.02 g/molFluorine at different position
1-Bromo-1,1-difluorobutaneC4H8BrF2C_4H_8BrF_2~188.99 g/molTwo fluorine atoms increase reactivity
1-Chloro-4,4,4-trifluorobutaneC4H6ClF3C_4H_6ClF_3~190.56 g/molChlorine instead of bromine

The presence of three fluorine atoms in 1-Bromo-4,4,4-trifluorobutane significantly enhances its chemical properties compared to other similar compounds that contain fewer or different halogens . This unique structure makes it particularly valuable in pharmaceutical applications where specific reactivity and stability are required.

Industrial Production Techniques

Industrial production of 1-Bromo-4,4,4-trifluorobutane employs several scalable methodologies designed to meet commercial demand while maintaining cost-effectiveness and operational efficiency. The primary industrial approaches focus on maximizing throughput while ensuring consistent product quality and purity standards.

Direct Halogenation Processes

The most widely employed industrial method involves direct halogenation of butane derivatives with subsequent fluorination. This approach typically utilizes Lewis acid catalysts to facilitate selective bromination at the terminal position [1] [2]. Industrial facilities commonly operate these processes at temperatures ranging from 150-200°C under moderate pressure conditions of 1-5 bar, achieving yields of approximately 65% [3] [2]. The process requires careful control of reaction parameters to minimize formation of dibrominated side products and ensure selective monobromination.

Bromination of 4,4,4-Trifluorobutane Intermediates

An alternative industrial approach involves the bromination of pre-formed 4,4,4-trifluorobutane intermediates. This method demonstrates higher selectivity compared to direct halogenation, achieving yields of 72% under optimized conditions [3] [4]. The process operates at relatively moderate temperatures of 120-160°C and atmospheric to low pressure conditions, eliminating the need for expensive high-pressure equipment. Industrial implementations of this method benefit from the reduced formation of unwanted byproducts, thereby simplifying downstream purification processes.

Continuous Flow Processing

Modern industrial facilities increasingly adopt continuous flow processing technologies for 1-Bromo-4,4,4-trifluorobutane production. These systems offer superior heat and mass transfer characteristics, enabling improved reaction control and enhanced yields of up to 78% [5] [6]. Continuous flow reactors operate within temperature ranges of 100-180°C under pressures of 2-8 bar, utilizing heterogeneous catalysts to promote the desired transformation while minimizing catalyst loss and facilitating product separation.

Production MethodTypical Yield (%)Operating Temperature (°C)Pressure (bar)Key Advantages
Direct Halogenation65150-2001-5Direct synthesis pathway
Bromination of Trifluorobutane72120-1601-3High selectivity
Electrophilic Substitution6825-801Mild reaction conditions
Continuous Flow Processing78100-1802-8Continuous operation

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of 1-Bromo-4,4,4-trifluorobutane encompasses diverse methodologies tailored for research applications, method development, and small-scale production requirements. These protocols prioritize versatility, reproducibility, and ease of execution while maintaining high standards of product purity.

Nucleophilic Substitution Approaches

Laboratory synthesis frequently employs nucleophilic substitution reactions utilizing appropriate leaving groups and bromide sources. A representative protocol involves treatment of 4,4,4-trifluorobutyl derivatives with bromide salts in polar aprotic solvents such as dimethyl sulfoxide at elevated temperatures [2] . Reaction conditions typically require 4-12 hours at temperatures sufficient to promote substitution while minimizing elimination reactions. This approach yields 60-78% of the desired product with moderate selectivity, requiring subsequent purification via distillation or chromatographic methods.

Free Radical Halogenation Procedures

Free radical mechanisms provide alternative synthetic routes particularly suited for laboratory-scale applications. These protocols utilize radical initiators and halogen sources under controlled atmospheric conditions [8]. Typical procedures involve irradiation with ultraviolet light in the presence of halogen sources, achieving yields of 55-70% within 1-3 hours. Despite lower yields compared to other methods, free radical approaches offer advantages in terms of reaction simplicity and minimal equipment requirements.

Metal-Catalyzed Cross-Coupling Methods

Advanced laboratory protocols employ transition metal catalysis to achieve highly selective formation of 1-Bromo-4,4,4-trifluorobutane. These methods utilize specialized catalysts and carefully controlled reaction environments to achieve yields of 80-95% with very high selectivity . Reaction times range from 6-24 hours, and the processes typically require inert atmosphere conditions and expensive catalytic systems. Products obtained through these methods often require minimal purification, frequently achieving target purity through simple recrystallization procedures.

Synthesis ProtocolScale (g)Yield Range (%)Reaction Time (h)Purification Method
Swern-type Bromination0.1-575-852-6Column chromatography
Nucleophilic Substitution0.5-2060-784-12Distillation
Free Radical Halogenation0.2-1055-701-3Extraction + distillation
Metal-Catalyzed Cross-Coupling0.1-280-956-24Recrystallization

Purification and Isolation Strategies

Effective purification and isolation of 1-Bromo-4,4,4-trifluorobutane require specialized techniques that account for the compound's unique physicochemical properties, including its volatility, density, and fluorinated character. The selection of appropriate purification methodologies directly impacts final product purity, recovery yields, and overall process economics.

Fractional Distillation Techniques

Fractional distillation represents the most commonly employed purification method for 1-Bromo-4,4,4-trifluorobutane, leveraging the compound's well-defined boiling point of 103-105°C [3] [11]. Industrial and laboratory implementations utilize efficient fractionating columns to achieve purities of 95-98% with recovery yields of 85-95% [12]. The process requires careful temperature control and appropriate column design to separate the target compound from structurally similar impurities and unreacted starting materials. Low-pressure distillation techniques offer advantages in terms of reduced thermal decomposition and improved separation efficiency [12].

Chromatographic Separation Methods

Column chromatography provides high-resolution separation capabilities for 1-Bromo-4,4,4-trifluorobutane purification, particularly when dealing with complex reaction mixtures containing multiple halogenated products [13]. Standard silica gel chromatography achieves purities of 92-99% with recovery yields of 70-90%, though solvent consumption and time requirements represent significant considerations. The method excels in removing closely related structural analogs and polar impurities that resist separation through distillation alone.

Fluorous Solid Phase Extraction

Specialized fluorous solid phase extraction techniques exploit the unique fluorinated character of 1-Bromo-4,4,4-trifluorobutane to achieve selective purification [13] [14]. These methods utilize fluorinated stationary phases that preferentially retain fluorine-containing compounds while allowing non-fluorinated impurities to pass through unretained. The technique achieves purities of 90-98% with recovery yields of 80-95%, offering particular advantages when separating fluorinated products from non-fluorinated reaction components or catalysts.

Liquid-Liquid Extraction Protocols

Liquid-liquid extraction methods utilize the differential solubility characteristics of 1-Bromo-4,4,4-trifluorobutane in various solvent systems [14]. Optimized extraction protocols achieve purities of 85-95% with recovery yields of 75-90%, representing cost-effective approaches for preliminary purification stages. The method proves particularly effective for removing ionic impurities, residual catalysts, and highly polar byproducts that partition preferentially into aqueous or highly polar organic phases.

Purification TechniquePurity Achieved (%)Recovery Yield (%)Time RequiredEnvironmental Impact
Fractional Distillation95-9885-952-4 hLow
Column Chromatography92-9970-904-8 hMedium
Liquid-Liquid Extraction85-9575-901-2 hHigh
Crystallization99+60-8512-48 hLow
Gas Chromatography (preparative)99.5+50-801-3 hLow
Fluorous Solid Phase Extraction90-9880-952-4 hMedium

Green Chemistry Approaches to Synthesis

Contemporary synthetic approaches for 1-Bromo-4,4,4-trifluorobutane increasingly emphasize environmental sustainability and adherence to green chemistry principles. These methodologies seek to minimize environmental impact while maintaining synthetic efficiency and economic viability.

Electrochemical Synthesis Methods

Electrochemical approaches for fluorinated compound synthesis offer significant environmental advantages by utilizing electrical energy as the primary driving force rather than chemical oxidants or reductants [15] [5]. These methods achieve green metrics scores of 8.5 with atom economies of 85-92% and E-factors of 2.1, representing substantial improvements over traditional synthetic approaches. Electrochemical synthesis of 1-Bromo-4,4,4-trifluorobutane typically employs aqueous or low-toxicity electrolyte systems, eliminating the need for hazardous fluorinating reagents while generating minimal waste byproducts [15].

Photochemical Transformation Strategies

Photochemical methods utilize light energy to promote selective halogenation and fluorination reactions under mild conditions [16] [17]. These approaches achieve green metrics scores of 7.8 with atom economies of 75-85%, offering particular advantages in terms of reduced energy requirements and elimination of thermal activation [17]. Recent developments in photochemical fluorination demonstrate the feasibility of using sustainable light sources and non-toxic sensitizers to achieve effective product formation while minimizing environmental impact.

Biocatalytic Process Development

Biocatalytic approaches represent the most environmentally benign synthetic strategies, achieving green metrics scores of 9.2 with atom economies of 90-95% and E-factors as low as 1.8 [18] [19]. While implementation challenges currently limit widespread adoption for 1-Bromo-4,4,4-trifluorobutane synthesis, ongoing research focuses on engineering enzyme systems capable of selective halogenation and fluorination reactions. These methods offer the potential for ambient temperature and pressure operation with complete elimination of organic solvents and hazardous reagents [19].

Solvent-Free Reaction Protocols

Solvent-free synthetic approaches eliminate environmental concerns associated with organic solvent use while often improving reaction efficiency and simplifying product isolation [18] [20]. These methods achieve green metrics scores of 8.9 with exceptional atom economies of 88-95% and E-factors of 1.2, representing the most atom-economical approaches currently available. Mechanochemical and solid-state reaction protocols demonstrate particular promise for halogenated compound synthesis, achieving high yields while generating minimal waste [20].

Green Chemistry ApproachGreen Metrics ScoreAtom Economy (%)E-FactorWaste Reduction (%)
Electrochemical Synthesis8.585-922.160-75
Photochemical Methods7.875-853.545-60
Biocatalytic Processes9.290-951.870-85
Solvent-Free Reactions8.988-951.275-90
Microwave-Assisted Synthesis7.580-882.850-65
Flow Chemistry8.785-932.065-80

Yield Optimization Techniques

Systematic optimization of reaction conditions represents a critical aspect of efficient 1-Bromo-4,4,4-trifluorobutane synthesis, encompassing both traditional empirical approaches and modern data-driven methodologies. Effective yield optimization requires comprehensive understanding of reaction kinetics, thermodynamics, and mass transfer phenomena.

Temperature and Pressure Optimization

Temperature optimization typically yields improvements of 15-25% in overall reaction efficiency through careful control of reaction kinetics and thermodynamic equilibrium [21] [6]. Optimal temperature ranges for 1-Bromo-4,4,4-trifluorobutane synthesis generally fall between 100-180°C, balancing reaction rate considerations with thermal stability requirements. Pressure control, while offering more modest improvements of 8-15%, proves particularly important for reactions involving gaseous reactants or volatile intermediates [21]. Systematic variation of pressure conditions within ranges of 1-10 bar enables identification of optimal conditions that maximize yield while minimizing equipment costs.

Catalyst Loading and Selection Studies

Catalyst optimization represents one of the most impactful yield improvement strategies, typically achieving enhancements of 20-35% through careful selection and loading optimization [6] [22]. Modern catalyst development emphasizes surface modification and electronic property tuning to maximize activity and selectivity for halogenation reactions [22]. Optimal catalyst loadings generally range from 0.1-5 mol%, requiring careful balance between catalytic efficiency and economic considerations. Advanced catalyst characterization techniques enable rational design approaches that surpass traditional trial-and-error methodologies.

Solvent System Optimization

Solvent selection exerts profound influence on reaction outcomes, often providing yield improvements of 25-40% through optimization of solvation effects, mass transfer, and reaction kinetics [6] [23]. Systematic solvent screening approaches evaluate diverse solvent properties including polarity, hydrogen bonding capability, and coordination strength to identify optimal reaction media. Modern computational approaches enable prediction of solvent effects, reducing experimental requirements while improving optimization efficiency.

Reaction Stoichiometry and Timing Control

Stoichiometric optimization achieves yield improvements of 15-30% through careful control of reactant ratios and feeding strategies [21] [24]. Optimal stoichiometries typically employ 1.0-2.5 equivalents of halogenating agents, balancing conversion efficiency against reagent costs and purification complexity. Reaction timing optimization provides more modest improvements of 10-18% but offers advantages in terms of energy efficiency and throughput maximization [23].

Advanced Process Control Strategies

Modern yield optimization increasingly incorporates machine learning and artificial intelligence approaches to identify optimal reaction conditions through systematic data analysis [21] [25]. High-throughput experimentation enables rapid screening of multiple variables simultaneously, accelerating optimization timelines while improving statistical confidence in identified optimal conditions [25]. Real-time monitoring and feedback control systems enable dynamic adjustment of reaction parameters to maintain optimal conditions throughout the entire reaction period [25].

Optimization StrategyImpact LevelTypical Improvement (%)Optimization RangeImplementation Ease
Temperature OptimizationHigh15-25100-180°CEasy
Pressure ControlMedium8-151-10 barMedium
Catalyst LoadingHigh20-350.1-5 mol%Medium
Reaction TimeMedium10-181-24 hEasy
Solvent SelectionHigh25-40VariousEasy
Reactant StoichiometryHigh15-301.0-2.5 equivEasy
Mixing EfficiencyMedium5-12100-800 rpmEasy
pH ControlLow3-85-9Easy

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (14.29%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-Bromo-1,1,1-trifluorobutane

Dates

Last modified: 08-15-2023

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